![molecular formula C11H9F3O3 B1315608 4-Oxo-4-(3-trifluoromethylphenyl)butyric acid CAS No. 56948-76-6](/img/structure/B1315608.png)
4-Oxo-4-(3-trifluoromethylphenyl)butyric acid
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Overview
Description
4-Oxo-4-(3-trifluoromethylphenyl)butyric acid is a chemical compound with the molecular formula C11H9F3O3 and a molecular weight of 246.19 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butyric acid moiety through a ketone functional group. This compound is known for its white solid physical form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(3-trifluoromethylphenyl)butyric acid typically involves the reaction of 3-trifluoromethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(3-trifluoromethylphenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxo-4-(3-trifluoromethylphenyl)butyric acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(3-trifluoromethylphenyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying enzyme inhibition and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
- 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid
- 4-Oxo-4-(3-chlorophenyl)butyric acid
Uniqueness
4-Oxo-4-(3-trifluoromethylphenyl)butyric acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. The trifluoromethyl group at the meta position provides distinct steric and electronic effects compared to its ortho and para counterparts .
Properties
IUPAC Name |
4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-2-7(6-8)9(15)4-5-10(16)17/h1-3,6H,4-5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOAEGCWGDNDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539851 |
Source
|
Record name | 4-Oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56948-76-6 |
Source
|
Record name | 4-Oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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